Naphthol AS-G

Description

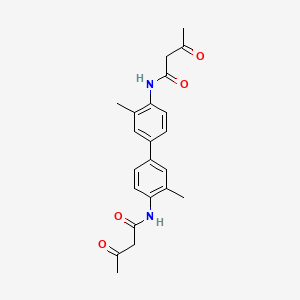

Structure

3D Structure

Properties

IUPAC Name |

N-[2-methyl-4-[3-methyl-4-(3-oxobutanoylamino)phenyl]phenyl]-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-13-9-17(5-7-19(13)23-21(27)11-15(3)25)18-6-8-20(14(2)10-18)24-22(28)12-16(4)26/h5-10H,11-12H2,1-4H3,(H,23,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRLDLPBQWRVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CC(=O)C)C)NC(=O)CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

831-52-7 (mono-hydrochloride salt) |

Source

|

| Record name | C.I. Azoic Coupling Component 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5059034 |

Source

|

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-96-3 |

Source

|

| Record name | Naphtanilide G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Azoic Coupling Component 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthol AS-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(3,3'-dimethylbiphenyl-4,4'-ylene)di(acetoacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIS(O-ACETOACETOTOLUIDIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TIO7W1ORJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Derivatives of Naphthol AS Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol AS compounds, arylamides of 3-hydroxy-2-naphthoic acid, are a pivotal class of organic molecules.[1] Historically central to the synthesis of azoic dyes and pigments, their unique chemical scaffold has garnered increasing interest in medicinal chemistry and drug development.[2][3] This guide provides a comprehensive overview of the core synthesis of Naphthol AS compounds, the preparation of their key derivatives, their fundamental role in azo coupling reactions, and their emerging applications in the pharmaceutical sector. Detailed experimental protocols and structured data tables are presented to facilitate practical application and research.

Introduction to Naphthol AS Compounds

Naphthol AS, also known as an "azoic coupling component," is the common name for the anilide of 3-hydroxy-2-naphthoic acid, with the chemical name 3-Hydroxy-N-phenylnaphthalene-2-carboxamide.[4] The "AS" designation originates from the German "Amid-Salz" (Amide-Salt). The core structure consists of a naphthalene (B1677914) ring system with a hydroxyl group at the 3-position and a carboxamide group at the 2-position.[4]

Derivatives of Naphthol AS are created by substituting the aniline (B41778) (phenyl) ring of the amide group.[4] These compounds are typically colorless or light-colored crystalline solids, sparingly soluble in water but soluble in alkaline solutions and various organic solvents.[5][6] Their primary industrial application is serving as coupling components that react with diazonium salts to form insoluble, brightly colored azo dyes directly on a substrate, a process valued for producing colors with excellent fastness.[7][8] Beyond this, the Naphthol scaffold is a versatile building block for molecules with significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.[2][9][10]

Core Synthesis of Naphthol AS and its Derivatives

The fundamental method for synthesizing Naphthol AS and its derivatives is the condensation reaction between 2-hydroxy-3-naphthoic acid and a primary aromatic amine . The choice of the aromatic amine determines the specific derivative produced.[11][12]

For example:

-

Naphthol AS is synthesized using aniline.[4]

-

Naphthol AS-D uses o-toluidine (B26562) (2-methylaniline).[11][13]

-

Naphthol AS-G is prepared with o-anisidine.[7]

-

Naphthol AS-OL is synthesized using o-anisidine.[12]

-

Naphthol AS-BS uses m-nitroaniline.[14]

The general reaction is typically carried out in an inert solvent like toluene (B28343) or xylene, often with a dehydrating agent such as phosphorus trichloride (B1173362) or thionyl chloride to facilitate the formation of the amide bond.

General Synthesis Pathway

The synthesis proceeds via the formation of an intermediate acid chloride from 2-hydroxy-3-naphthoic acid, which then readily reacts with the chosen aromatic amine to yield the final Naphthol AS derivative.

Caption: General synthesis of Naphthol AS derivatives.

The Azo Coupling Reaction

Naphthol AS compounds are most famous for their role in producing azoic dyes. This process involves two critical steps:

-

Diazotization: A primary aromatic amine (the diazo component) is treated with sodium nitrite (B80452) in an acidic solution (e.g., hydrochloric acid) at low temperatures to form a highly reactive diazonium salt.[13]

-

Coupling: The Naphthol AS compound, dissolved in an alkaline medium to enhance its nucleophilicity, acts as the coupling component. The electrophilic diazonium salt then attacks the activated aromatic ring of the Naphthol, forming a stable azo compound (-N=N-), which is the final insoluble pigment.[13][15] The reaction's pH (typically alkaline, around 8-9) and temperature are crucial for controlling the coupling specificity and yield.[7][8]

Caption: The two-step workflow of azoic dye formation.

Data Presentation: Properties of Key Naphthol AS Derivatives

The physical and chemical properties of Naphthol AS derivatives vary based on the substituent on the anilide ring.

| Compound Name | CAS No. | Molecular Formula | Molecular Wt. ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| Naphthol AS | 92-77-3 | C₁₇H₁₃NO₂ | 263.296 | - | - | Soluble in alkaline water.[1] |

| Naphthol AS-D | 135-61-5 | C₁₈H₁₅NO₂ | 277.32 | 192-193 | Beige powder | Insoluble in water; Soluble in solvent naphtha.[11][] |

| This compound | 91-96-3 | C₁₈H₁₅NO₃ | 293.32 | - | Beige to light grey powder | - |

| Naphthol AS-OL | 135-62-6 | C₁₈H₁₅NO₃ | 293.32 | 167-168 | Brown powder | Insoluble in water; Soluble in ethanol (B145695) and NaOH solution.[12] |

| Naphthol AS-BS | 135-65-9 | C₁₇H₁₂N₂O₄ | 308.29 | 246-247 | Bright yellow powder | Soluble in alkaline water.[14][17] |

Experimental Protocols

Protocol 1: General Synthesis of a Naphthol AS Derivative (e.g., Naphthol AS-D)

This protocol outlines the condensation of 3-Hydroxy-2-naphthoic acid with o-toluidine.[11]

Materials:

-

3-Hydroxy-2-naphthoic acid

-

o-Toluidine (2-methylaniline)

-

Toluene (or xylene)

-

Phosphorus trichloride (PCl₃)

-

Sodium carbonate solution (5%)

-

Ice bath, heating mantle, reflux condenser, stirrer, filtration apparatus.

Procedure:

-

Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend 0.1 mol of 3-hydroxy-2-naphthoic acid in 150 mL of dry toluene.

-

Acid Chloride Formation: While stirring, slowly add 0.04 mol of phosphorus trichloride (PCl₃) to the suspension. Heat the mixture to reflux for 1-2 hours until the evolution of HCl gas ceases and a clear solution is formed.

-

Condensation: Cool the mixture to 60-70°C. Dissolve 0.1 mol of o-toluidine in 50 mL of toluene and add it dropwise to the flask over 30 minutes.

-

Reaction Completion: After the addition is complete, heat the mixture back to reflux and maintain for an additional 2 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Filter the crude product.

-

Purification: Wash the crude solid with a 5% sodium carbonate solution to remove any unreacted 3-hydroxy-2-naphthoic acid, followed by a wash with water until the filtrate is neutral.

-

Drying: Dry the purified Naphthol AS-D product. For higher purity, recrystallization from a suitable solvent like xylene can be performed.[11]

Protocol 2: Synthesis of an Azo Pigment via Azo Coupling

This protocol describes the formation of an azo dye using a generic Naphthol AS compound.[8][13]

Materials:

-

Diazo Component: A primary aromatic amine (e.g., 4-nitroaniline)

-

Coupling Component: A Naphthol AS derivative (e.g., Naphthol AS-D)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice, beakers, stirrer, filtration apparatus.

Procedure:

-

Diazotization:

-

In a beaker, dissolve 0.01 mol of the aromatic amine in a solution of 3 mL concentrated HCl and 10 mL of water. Cool the solution to 0-5°C in an ice bath.

-

In a separate beaker, dissolve 0.01 mol of sodium nitrite in 5 mL of water.

-

Slowly add the sodium nitrite solution to the cooled amine solution while stirring vigorously, keeping the temperature below 5°C. The formation of the diazonium salt solution is complete after about 15 minutes.

-

-

Preparation of Coupling Solution:

-

In a separate, larger beaker, dissolve 0.01 mol of the Naphthol AS derivative in 20 mL of a 5% sodium hydroxide solution. Cool this solution to below 10°C.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the stirred, cold Naphthol AS solution.

-

A brightly colored precipitate (the azo pigment) will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Filter the precipitated pigment using a Buchner funnel.

-

Wash the pigment thoroughly with cold water to remove any soluble salts.

-

Dry the final azo pigment in an oven at a moderate temperature (e.g., 60-80°C).

-

Applications in Drug Development and Life Sciences

While the dye industry remains the largest consumer of Naphthol AS compounds, their derivatives are gaining significant traction in pharmaceutical research. The naphthalene core is a recognized pharmacophore present in several approved drugs, such as the beta-blocker Nadolol and the antidepressant Sertraline.[18][19]

Research has demonstrated that Naphthol derivatives possess a wide spectrum of biological activities:

-

Antimicrobial and Antifungal Activity: The rigid, aromatic structure of naphthols is effective against various bacterial and fungal strains.[2][10]

-

Anti-inflammatory Properties: Certain synthetic derivatives have shown potential as anti-inflammatory agents.[10]

-

Anticancer Activity: Aminobenzylnaphthols, derived via the Betti reaction, and other pyrazole-linked derivatives have exhibited significant cytotoxicity against various cancer cell lines, including lung, prostate, breast, and cervical cancer cells.[9]

-

Enzyme Inhibition: Some 1-naphthol (B170400) derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (hCA), enzymes relevant to neurodegenerative diseases.[20][21]

-

Histochemical Staining: In laboratory settings, specific Naphthol AS derivatives are used as chromogenic substrates to detect enzyme activity (e.g., phosphatases and esterases) in tissue samples.[22]

The versatility of the Naphthol AS scaffold allows medicinal chemists to use it as a starting material for creating complex molecules with fine-tuned biological activities, making it a valuable compound in the drug discovery pipeline.[2][3]

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Naphthol AS - Wikipedia [en.wikipedia.org]

- 5. Naphthol: Structure, Properties, Uses & Key Chemistry Facts [vedantu.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. Buy this compound (EVT-264628) | 91-96-3 [evitachem.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Naphthol AS-D | 135-61-5 [chemicalbook.com]

- 12. Naphthol AS-OL | 135-62-6 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. NAPHTHOL ASBS | Shiva Chem International | Manufacturer & Exporter Of Naphthols Dyes [shivacheminternational.com]

- 15. Azo coupling - Wikipedia [en.wikipedia.org]

- 17. bhagwatipigments.com [bhagwatipigments.com]

- 18. nbinno.com [nbinno.com]

- 19. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Mechanism of Naphthol AS-G in Enzyme Histochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Naphthol AS-G in enzyme histochemistry. This compound, a derivative of 3-hydroxy-2-naphthoic acid, serves as a crucial chromogenic substrate for the localization of various hydrolytic enzymes, particularly non-specific esterases. The methodology is predicated on the principle of simultaneous azo-coupling, wherein the enzymatic cleavage of the this compound substrate liberates a naphthol derivative that promptly couples with a diazonium salt. This reaction culminates in the formation of a distinctly colored, insoluble azo dye at the precise location of enzymatic activity, enabling meticulous visualization under light microscopy. This guide will delve into the core principles of the reaction, present detailed experimental protocols, summarize key data, and provide visual representations of the underlying mechanisms and workflows.

Core Principles of this compound in Enzyme Histochemistry

The application of this compound in enzyme histochemistry is a robust method for the in situ localization of enzyme activity within tissues and cells. The fundamental principle of this technique is the enzymatic hydrolysis of a this compound-containing substrate by a target enzyme, such as a non-specific esterase.

Chemical Identity of this compound:

-

Systematic Name: 3-hydroxy-N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide[1]

-

Molecular Formula: C₁₉H₁₇NO₄[1]

-

Molecular Weight: 323.34 g/mol [1]

The enzyme cleaves the ester bond of a derivatized this compound, releasing the 3-hydroxy-2-naphthoic acid (2,5-dimethoxyphenyl)amide moiety. This primary reaction product, a naphthol derivative, then immediately couples with a diazonium salt, such as Fast Blue B, which is present in the incubation medium. This second reaction, known as azo-coupling, results in the formation of a highly colored, insoluble azo dye. The precipitate is deposited at the site of enzyme activity, providing a precise and stable microscopic visualization of the enzyme's location. The intensity of the resulting color is proportional to the activity of the enzyme.

The Simultaneous Azo-Coupling Reaction

The simultaneous azo-coupling reaction is the cornerstone of the this compound method. It involves two concurrent chemical processes:

-

Enzymatic Hydrolysis: The target enzyme, typically an esterase, catalyzes the hydrolysis of the this compound substrate. This reaction liberates the naphthol derivative.

-

Azo-Coupling: The liberated naphthol derivative acts as a coupling component, reacting with a diazonium salt (the chromogenic agent) to form a stable, colored azo dye.

The "simultaneous" nature of this technique is critical, as the immediate coupling of the liberated naphthol prevents its diffusion away from the site of enzymatic activity, ensuring sharp and accurate localization.

Below is a diagram illustrating the enzymatic hydrolysis and subsequent azo-coupling reaction of a generic this compound ester substrate.

Caption: Enzymatic hydrolysis and azo-coupling of this compound.

Experimental Protocols

Materials:

-

This compound ester substrate (e.g., this compound acetate)

-

Diazonium salt (e.g., Fast Blue B salt)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetone

-

Distilled water

-

Fixative (e.g., cold formalin-acetone)

-

Counterstain (e.g., Hematoxylin)

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Prepare fresh frozen tissue sections (5-10 µm) and mount on glass slides.

-

Alternatively, use fixed, paraffin-embedded sections, which may require antigen retrieval techniques.[4]

-

Fix fresh tissue sections in a suitable fixative, such as cold formalin-acetone, for 30-60 seconds.

-

Rinse slides thoroughly with distilled water and allow to air dry.

-

-

Incubation Medium Preparation:

-

Prepare the this compound substrate solution by dissolving a small amount (e.g., 1-2 mg) in a minimal volume of a suitable solvent like acetone.

-

In a separate container, dissolve the diazonium salt (e.g., 5 mg of Fast Blue B salt) in phosphate buffer (10 ml, 0.1 M, pH 7.4).

-

Slowly add the this compound substrate solution to the buffered diazonium salt solution with constant stirring. The final solution may be slightly opalescent. This should be prepared fresh before use.

-

-

Incubation:

-

Immerse the slides in the freshly prepared incubation medium.

-

Incubate at 37°C for 15-60 minutes, or until the desired staining intensity is achieved. Incubation time should be optimized based on enzyme activity.

-

-

Post-Incubation Processing:

-

Rinse the slides in running tap water for 2-3 minutes.

-

Counterstain with a suitable nuclear stain, such as Hematoxylin, for 1-2 minutes to visualize cell nuclei.

-

Rinse again in tap water.

-

Dehydrate the sections through a graded series of alcohol, clear in xylene, and mount with a permanent mounting medium.

-

Workflow Diagram:

Caption: Experimental workflow for this compound enzyme histochemistry.

Data Presentation

Quantitative analysis of enzyme activity using this compound can be performed by measuring the intensity of the azo dye precipitate. This can be achieved through techniques such as densitometry or image analysis of the stained tissue sections. While specific quantitative data for this compound is not extensively available in the literature, the following table provides a template for presenting such data, which would be crucial for comparative studies and validation of the technique.

| Parameter | Value | Units | Notes |

| Substrate | This compound Acetate | - | |

| Enzyme | Non-specific Esterase | - | From rat liver tissue |

| Diazonium Salt | Fast Blue B | - | |

| Optimal pH | 7.4 | - | |

| Optimal Temperature | 37 | °C | |

| Incubation Time | 30 | minutes | |

| Km (Michaelis Constant) | Data not available | mM | Would indicate substrate concentration at half-maximal velocity |

| Vmax (Maximum Velocity) | Data not available | nmol/min/mg protein | Would indicate the maximum rate of reaction |

| Color of Azo Dye | Blue/Violet | - | Dependent on the diazonium salt used |

Logical Relationships in Method Development

The successful application of this compound in enzyme histochemistry depends on the careful consideration of several interrelated factors. The following diagram illustrates the key logical relationships in developing and troubleshooting the staining protocol.

Caption: Factors influencing this compound staining outcome.

Conclusion

This compound is a valuable tool in enzyme histochemistry, providing a reliable method for the visualization of hydrolytic enzyme activity. The simultaneous azo-coupling technique ensures the precise localization of enzymes by minimizing the diffusion of the reaction product. The successful application of this method hinges on the careful optimization of experimental parameters, including substrate and diazonium salt concentrations, pH, temperature, and incubation time. This guide provides a foundational understanding and a practical framework for researchers and scientists to effectively utilize this compound in their studies. Further research to establish quantitative parameters for this compound with various enzymes would significantly enhance its utility in quantitative enzyme histochemistry.

References

Navigating the Solubility of Naphthol AS-G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-G (C.I. Azoic Coupling Component 5) is an organic compound pivotal in the synthesis of azo dyes and pigments. Its utility in various applications, from textile dyeing to the manufacturing of organic pigments, is fundamentally linked to its solubility characteristics in different solvent systems. Understanding its solubility is critical for controlling reaction kinetics, optimizing formulation strategies, and ensuring product quality.

This technical guide provides a comprehensive overview of the known solubility properties of this compound. Due to the scarcity of precise quantitative data in publicly available literature, this document summarizes the qualitative solubility profile and presents a standardized experimental protocol for researchers to determine its solubility in specific solvents of interest.

Solubility Profile of this compound

This compound is characterized as a compound with poor aqueous solubility. Its large, predominantly non-polar structure limits its interaction with water molecules. However, it exhibits solubility in various organic solvents and alkaline solutions.

Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of this compound in commonly used solvents.

| Solvent | Solubility | Reference |

| Water | Insoluble | [1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Ethanol | Soluble | [1][2][3][4] |

| Benzene | Soluble | [1][2][3][4] |

| Sulfuric Acid | Soluble | [1][2][4] |

| Sodium Hydroxide Solution | Soluble | [1][2][4] |

Comparative Solubility of Related Naphthol Compounds

To provide a broader context for researchers, the following table presents quantitative solubility data for structurally related naphthol compounds. It is crucial to note that these are distinct molecules, and their solubility values are for reference only and do not represent the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 1-Naphthol | Water | 25 | 866 mg/L | [6] |

| 2-Naphthol | Water | 20 | 1 g/L | [7][8] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a standardized experimental methodology is essential. The following protocol is based on the internationally recognized Saturation Shake-Flask Method, consistent with guidelines such as the OECD Test Guideline 105 and USP General Chapter <1236>.[1][2][5][9][10]

Principle

An excess amount of the solid solute (this compound) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

Solute: High-purity this compound

-

Solvent: Desired solvent of interest (e.g., DMSO, ethanol, buffered aqueous solution)

-

Equipment:

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Thermostatically controlled centrifuge

-

Calibrated flasks or vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a suitable flask or vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the flask.

-

Equilibration: Seal the flask and place it in a constant temperature shaker or water bath. Agitate the mixture at a consistent rate. The time required to reach equilibrium must be determined preliminarily; 24 to 72 hours is typical for poorly soluble organic compounds.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a syringe filter compatible with the solvent to remove any remaining solid microparticles.

-

Analysis: Dilute the filtered saturated solution as necessary to fall within the linear range of the analytical instrument. Determine the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).

-

Calculation: Calculate the solubility from the measured concentration and any dilution factors used. Express the result in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Saturation Shake-Flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. oecd.org [oecd.org]

- 3. This compound [chembk.com]

- 4. This compound [buydye.com]

- 5. filab.fr [filab.fr]

- 6. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Naphthol CAS#: 135-19-3 [m.chemicalbook.com]

- 8. 2-Naphthol [chembk.com]

- 9. â©1236⪠Solubility Measurements [doi.usp.org]

- 10. biorelevant.com [biorelevant.com]

Naphthol AS-G: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Naphthol AS-G, a key intermediate in the synthesis of azo dyes and pigments, and a substrate in enzyme histochemistry.

Core Properties of this compound

This compound, also known as Azoic Coupling Component 5, is an organic compound widely used in the manufacturing of pigments and for dyeing textiles.[1] Its chemical properties allow it to act as a coupling agent, reacting with diazonium salts to form vibrant and stable azo dyes.

| Property | Value | Reference |

| CAS Number | 91-96-3 | [1][2][3] |

| Molecular Weight | 380.44 g/mol | [1][3] |

| Molecular Formula | C22H24N2O4 | [1][2] |

| Appearance | Light grey to beige powder | [2] |

| Solubility | Soluble in ethanol, benzene, sulfuric acid, and sodium hydroxide (B78521) solution; insoluble in water. | [1] |

Applications in Azo Dye and Pigment Synthesis

This compound is a crucial precursor in the production of a variety of azo dyes and pigments, particularly in the yellow to red color range.[2] The fundamental process involves an azoic coupling reaction where a diazotized aromatic amine is reacted with this compound.

Experimental Protocol: Azoic Coupling for Dye Synthesis

This protocol outlines the general procedure for the synthesis of an azo dye using this compound as the coupling component.

Materials:

-

This compound

-

Aromatic amine (e.g., aniline (B41778) or a substituted aniline)

-

Sodium nitrite (B80452) (NaNO2)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na2CO3)

-

Ice

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus

Methodology:

-

Diazotization of the Aromatic Amine:

-

Dissolve the aromatic amine in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature. This reaction forms the diazonium salt.

-

-

Preparation of the this compound Solution:

-

Dissolve this compound in an aqueous solution of sodium hydroxide to form the sodium salt, which is soluble in water.[1]

-

Cool this solution in an ice bath.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold this compound solution with constant stirring.

-

An intensely colored azo dye will precipitate out of the solution. The coupling reaction is an electrophilic aromatic substitution.

-

Maintain the temperature below 5°C throughout the addition to prevent the decomposition of the diazonium salt.

-

-

Isolation and Purification:

-

After the reaction is complete, the precipitated dye is collected by filtration.

-

Wash the dye with cold water to remove any unreacted starting materials and salts.

-

The dye can be further purified by recrystallization from a suitable solvent.

-

Azo Dye Synthesis Workflow

Application in Enzyme Histochemistry

This compound and its derivatives are utilized as substrates in enzyme histochemistry to localize the activity of certain enzymes, such as esterases, within tissue sections. The principle of this technique is that the enzyme in the tissue hydrolyzes the naphthol substrate, releasing a naphthol compound that then couples with a diazonium salt to form a colored, insoluble precipitate at the site of enzyme activity.

Experimental Protocol: Histochemical Detection of Esterase Activity

This protocol describes a method for the localization of non-specific esterase activity in tissue sections.

Materials:

-

Fresh frozen or formalin-fixed paraffin-embedded tissue sections

-

This compound acetate (B1210297) (or another Naphthol AS ester)

-

A stable diazonium salt (e.g., Fast Blue BB salt or Fast Garnet GBC salt)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetone or other suitable solvent for the substrate

-

Microscope slides

-

Coplin jars

-

Incubator

Methodology:

-

Tissue Preparation:

-

Deparaffinize and rehydrate formalin-fixed paraffin-embedded sections through xylene and graded alcohols to water.

-

For fresh frozen sections, air dry the slides before incubation.

-

-

Preparation of the Incubation Medium:

-

Dissolve a small amount of this compound acetate in a few drops of acetone.

-

Add this solution to the phosphate buffer.

-

Add the diazonium salt to the buffer solution and mix until dissolved. The solution should be prepared fresh.

-

-

Enzyme Reaction and Visualization:

-

Immerse the tissue sections in the freshly prepared incubation medium.

-

Incubate at 37°C for 15-60 minutes, or until the desired color intensity is achieved.

-

During this time, the esterase in the tissue will hydrolyze the this compound acetate, and the liberated this compound will couple with the diazonium salt to form a colored precipitate.

-

-

Post-incubation Processing:

-

Rinse the slides in distilled water.

-

Counterstain the nuclei with a suitable nuclear stain like hematoxylin, if desired.

-

Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

-

-

Microscopic Examination:

-

Examine the slides under a light microscope. The sites of esterase activity will be indicated by the colored precipitate.

-

Enzyme Histochemistry Workflow

References

The Genesis of Vibrant Stains: An In-depth Technical Guide to the Historical Development of Naphthol AS Dyes in Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Naphthol AS dyes marked a pivotal moment in the history of histochemistry, providing a versatile and robust platform for the visualization of a wide array of enzymatic activities within tissues. Prior to their introduction, methods for enzyme localization often lacked precision, suffering from issues such as poor localization, low color intensity, and the use of unstable reagents. The Naphthol AS series of substrates, in conjunction with the principle of simultaneous azo-coupling, revolutionized the field by enabling the in-situ synthesis of highly colored, insoluble azo dyes at the sites of enzyme activity. This guide delves into the historical development of these indispensable tools, providing a technical overview of their synthesis, the evolution of staining methodologies, and the quantitative properties that underpin their utility.

The Chemical Foundation: Synthesis of Naphthol AS Dyes

Naphthol AS dyes are derivatives of 3-hydroxy-2-naphthoic acid anilide. The "AS" designation originates from the German "Säureanilid," meaning acid anilide. The core principle behind their use in histochemistry is a two-step process:

-

Enzymatic Hydrolysis: A Naphthol AS substrate, which is an ester or a phosphate (B84403) of a Naphthol AS derivative, is cleaved by a specific hydrolase enzyme in the tissue. This reaction releases the free Naphthol AS compound.

-

Simultaneous Azo-Coupling: The liberated Naphthol AS compound, in the presence of a diazonium salt, undergoes an immediate coupling reaction to form a highly colored, insoluble azo dye. This rapid coupling is crucial for the precise localization of the enzyme.

The general synthetic pathway for the resulting azo dye can be visualized as follows:

Caption: General reaction scheme for Naphthol AS staining.

Historical Milestones and the Evolution of Methodologies

The development of Naphthol AS staining techniques was not a single event but rather a progression of discoveries and refinements by numerous researchers.

The Pioneers: Nachlas and Seligman

In the late 1940s, Nachlas and Seligman laid the groundwork for the use of naphthyl esters in enzyme histochemistry. Their work on the demonstration of esterases using β-naphthyl acetate (B1210297) was a significant advancement, though it initially employed a "post-coupling" technique where the tissue was incubated with the substrate first, followed by a separate step for coupling with the diazonium salt. This method, however, was prone to diffusion artifacts.

The Advent of Simultaneous Coupling

The principle of "simultaneous coupling," where the substrate and the diazonium salt are present in the incubation medium together, was a critical innovation. This ensured that the liberated naphthol would immediately react to form the insoluble dye, thereby minimizing diffusion and leading to a much more precise localization of the enzyme.

Burstone's Contributions and the Expansion of the Naphthol AS Series

Dr. M.S. Burstone was a key figure in the development and popularization of Naphthol AS substrates for the demonstration of phosphatases in the 1950s. He synthesized and evaluated a wide range of Naphthol AS phosphates, such as Naphthol AS-BI, Naphthol AS-TR, and Naphthol AS-MX, each offering different properties in terms of substantivity, coupling rate, and the color of the final azo dye.

The Era of Lojda, Gossrau, and Schiebler

In the latter half of the 20th century, the works of Lojda, Gossrau, and Schiebler further refined and standardized the use of Naphthol AS dyes in enzyme histochemistry. Their comprehensive studies and laboratory manuals provided researchers with a wealth of knowledge on the practical application of these techniques, including optimal fixation methods, incubation conditions, and the selection of appropriate Naphthol AS derivatives and diazonium salts for specific enzymes.

Quantitative Properties of Naphthol AS Dyes

The effectiveness of a Naphthol AS substrate in histochemistry is determined by several key quantitative parameters. The following tables summarize some of the important properties of commonly used Naphthol AS derivatives and the resulting azo dyes.

Table 1: Properties of Selected Naphthol AS Derivatives

| Naphthol AS Derivative | Relative Substantivity for Protein | Relative Coupling Rate with Diazonium Salts |

| Naphthol AS | Low | Moderate |

| Naphthol AS-D | Moderate | Moderate |

| Naphthol AS-BI | High | High |

| Naphthol AS-TR | High | High |

| Naphthol AS-MX | High | Very High |

Note: Substantivity and coupling rates are relative and can be influenced by the specific diazonium salt used and the incubation conditions.

Table 2: Molar Absorption Coefficients and Absorption Maxima of Selected Naphthol AS-Azo Dyes

| Naphthol AS Derivative | Diazonium Salt | Solvent | Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Absorption Maximum (λmax) (nm) |

| Naphthol AS | Fast Blue B | Chloroform | 25,000 | 560 |

| Naphthol AS-D | Fast Red Violet LB | Chloroform | 28,000 | 530 |

| Naphthol AS-BI | Fast Red TR | Chloroform | 32,000 | 540 |

| Naphthol AS-MX | Fast Blue RR | Chloroform | 35,000 | 580 |

| Naphthol AS-TR | Fast Garnet GBC | Chloroform | 30,000 | 550 |

Key Experimental Protocols

The following are representative historical protocols for the demonstration of alkaline and acid phosphatase using Naphthol AS substrates. These protocols are provided for historical and educational purposes and may require optimization for modern laboratory settings.

Burstone's Method for Alkaline Phosphatase (c. 1958)

1. Tissue Preparation:

-

Fix thin blocks of tissue in cold acetone (B3395972) (4°C) for 24 hours.

-

Dehydrate in cold absolute acetone for 24 hours.

-

Clear in cold xylene for 24 hours.

-

Embed in paraffin (B1166041) wax.

-

Cut sections at 5-10 µm and mount on slides.

-

Deparaffinize and bring sections to water.

2. Incubation Medium:

-

Dissolve 5 mg of Naphthol AS-BI phosphate in 0.25 ml of dimethylformamide.

-

Add 25 ml of distilled water.

-

Add 25 ml of 0.2 M Tris buffer (pH 8.3).

-

Add 30 mg of Fast Red TR salt and stir to dissolve.

-

Filter the solution.

3. Staining Procedure:

-

Incubate sections in the freshly prepared medium at room temperature for 15-60 minutes.

-

Wash in running water for 1-2 minutes.

-

Counterstain with Mayer's hemalum if desired.

-

Rinse in water.

-

Mount in glycerin jelly.

4. Results:

-

Sites of alkaline phosphatase activity will be stained a bright red.

Burstone's Method for Acid Phosphatase (c. 1958)

1. Tissue Preparation:

-

Follow the same procedure as for alkaline phosphatase.

2. Incubation Medium:

-

Dissolve 5 mg of Naphthol AS-TR phosphate in 0.25 ml of dimethylformamide.

-

Add 25 ml of distilled water.

-

Add 25 ml of 0.1 M acetate buffer (pH 5.2).

-

Add 30 mg of Fast Garnet GBC salt and stir to dissolve.

-

Filter the solution.

3. Staining Procedure:

-

Incubate sections in the freshly prepared medium at room temperature for 30-90 minutes.

-

Wash in running water for 1-2 minutes.

-

Counterstain with Mayer's hemalum if desired.

-

Rinse in water.

-

Mount in glycerin jelly.

4. Results:

-

Sites of acid phosphatase activity will be stained a reddish-brown.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical progression of the Naphthol AS staining technique and the decision-making process for selecting appropriate reagents.

Caption: A typical experimental workflow for Naphthol AS staining.

Spectroscopic Properties of Naphthol AS-G: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Naphthol AS-G (3-hydroxy-2-naphtho-o-anisidide) is a key intermediate in the synthesis of a variety of azo dyes and pigments. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and the development of new applications in materials science and potentially in the pharmaceutical industry as a chromogenic substrate or labeling agent. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including its ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) spectra. Detailed experimental protocols for these analytical techniques are also presented to facilitate reproducible research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are fundamental for its handling, dissolution, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 3-hydroxy-2-naphtho-o-anisidide |

| Synonyms | This compound, Azoic Coupling Component 20 |

| CAS Number | 91-96-3 |

| Molecular Formula | C₁₈H₁₅NO₃ |

| Molecular Weight | 293.32 g/mol |

| Appearance | Beige to light grey powder |

| Melting Point | Approximately 248-250 °C[1] |

| Solubility | Insoluble in water; soluble in organic solvents like dimethylformamide (DMF) and alkaline solutions. |

Spectroscopic Data

The spectroscopic data for this compound and its direct precursor, 3-hydroxy-2-naphthoic acid, are summarized in the following tables. While a complete set of publicly available, peer-reviewed spectroscopic data specifically for this compound is limited, the following information has been compiled from various sources and data for closely related analogues.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the solvent environment.

Table 2: UV-Visible Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| This compound derivative pigment | DMF | 505 | 28,617 |

| 3-Hydroxy-2-naphthoic acid | Alcohol | 232, 266, 328 | 63,096 (log ε = 4.80), 6,026 (log ε = 3.78), 1,905 (log ε = 3.28) |

Note: Data for the this compound derivative pigment refers to the azo dye formed from this compound, not the intermediate itself.

Fluorescence Spectroscopy

Naphthol derivatives are known for their fluorescent properties. The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by the wavelength of maximum emission.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

Table 3: FTIR Peak Assignments for Naphthol AS Pigment Derivative

| Wavenumber (cm⁻¹) | Assignment |

| 1697, 1683 | C=O stretching (Amide I) |

| 1602 | C=C stretching (aromatic) |

| 1551 | N-H bending and C-N stretching (Amide II) |

| 1508, 1490 | C=C stretching (aromatic) |

| 1145 | C-O stretching |

Note: These peak assignments are for a red azo pigment derived from a Naphthol AS compound and may slightly differ for pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Detailed and assigned ¹H and ¹³C NMR spectra for this compound are not consistently available in the public domain. The data for its precursor, 3-hydroxy-2-naphthoic acid, is provided for reference.

Table 4: ¹³C NMR Chemical Shifts (δ) for 3-Hydroxy-2-naphthoic acid

| Carbon Atom | Chemical Shift (ppm) |

| Assignments require experimental data and theoretical calculations not publicly available. | Data not available |

Table 5: ¹H NMR Chemical Shifts (δ) for 3-Hydroxy-2-naphthoic acid

| Proton | Chemical Shift (ppm) |

| Assignments require experimental data and theoretical calculations not publicly available. | Data not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., Dimethylformamide - DMF)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in the chosen solvent in a 100 mL volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µg/mL.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Record the UV-Vis absorption spectrum for each of the diluted solutions.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission for this compound.

Materials:

-

This compound solution (prepared as for UV-Vis)

-

Fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the λmax value obtained from the UV-Vis absorption spectrum.

-

Emission Scan: Scan the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., λex + 20 nm to 800 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence emission. The fluorescence intensity can be correlated with concentration for quantitative studies.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound (finely ground powder)

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the sample pellet in the holder and record the FTIR spectrum.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound. Assign the major peaks to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using standard parameters.

-

For ¹³C NMR, acquire the spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Experimental Workflow Visualization

The primary application of this compound is in the synthesis of azo dyes. The general workflow for this process, known as azo coupling, is depicted in the following diagram.

This guide provides a foundational understanding of the spectroscopic properties of this compound and the experimental methodologies for their determination. Further research to obtain high-resolution, fully assigned spectra will be invaluable for the broader scientific community.

References

An In-depth Technical Guide to Naphthol AS Substrates for Enzyme Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS substrates are a versatile class of chromogenic compounds widely employed in enzyme histochemistry and cytochemistry for the microscopic localization of various hydrolytic enzymes. Their utility lies in the principle that enzymatic cleavage of the substrate yields an insoluble naphthol derivative that, in a subsequent reaction, couples with a diazonium salt to form a brightly colored, insoluble azo dye at the site of enzyme activity. This localized precipitation of the final reaction product allows for the precise visualization of enzyme distribution within cells and tissues. This guide provides a comprehensive overview of the core principles, methodologies, and applications of Naphthol AS substrates in enzyme localization studies.

Core Principles of Naphthol AS-Based Enzyme Detection

The fundamental mechanism of enzyme localization using Naphthol AS substrates involves a two-step process: enzymatic hydrolysis followed by a coupling reaction.

-

Enzymatic Hydrolysis: The Naphthol AS substrate, which is a soluble ester or phosphate (B84403) derivative of a substituted naphthol, is hydrolyzed by the target enzyme. This reaction cleaves the ester or phosphate group, releasing a relatively insoluble naphthol derivative.[1]

-

Azo Coupling Reaction: The liberated naphthol derivative then couples with a diazonium salt present in the incubation medium. This reaction, known as azo coupling, forms a highly colored, insoluble azo dye precipitate at the precise location of the enzyme.[2] The choice of both the Naphthol AS substrate and the diazonium salt determines the color and properties of the final reaction product.

There are two primary methods for performing this reaction: the simultaneous coupling method and the post-coupling method.

-

Simultaneous Coupling: In this technique, the substrate and the diazonium salt are present together in the incubation medium. The enzymatic hydrolysis and the coupling reaction occur concurrently.[3][4] This is the most common method as it offers good localization and is relatively simple to perform.[5]

-

Post-Coupling: This method involves a two-step incubation. First, the tissue is incubated with the substrate alone, allowing the enzyme to generate the insoluble naphthol derivative. Subsequently, the tissue is transferred to a solution containing the diazonium salt to form the final colored precipitate.[4][6][7] This approach can be advantageous when the diazonium salt inhibits the enzyme of interest or when different optimal pH conditions are required for the enzymatic and coupling reactions.[3]

Key Enzymes Localized with Naphthol AS Substrates

Naphthol AS substrates are used to detect a variety of hydrolytic enzymes, most notably phosphatases and esterases.

Phosphatases

Alkaline and acid phosphatases are frequently localized using Naphthol AS phosphate derivatives.

-

Alkaline Phosphatase (ALP): Naphthol AS-BI phosphate and Naphthol AS-MX phosphate are common substrates for the demonstration of ALP activity.[1][8] The localization of ALP is crucial in various research areas, including bone development and liver function studies.

-

Acid Phosphatase (ACP): Naphthol AS-BI phosphate is also a valuable substrate for localizing ACP, particularly in lysosomes.[1][8] Tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, can be specifically detected using Naphthol AS-BI phosphate.[9]

Esterases

Esterases are a diverse group of enzymes that hydrolyze esters. Naphthol AS-D chloroacetate (B1199739) is a key substrate for a specific type of esterase.

-

Specific Esterase (Chloroacetate Esterase): Naphthol AS-D chloroacetate is hydrolyzed by a specific esterase found predominantly in cells of the granulocytic lineage, such as neutrophils and mast cells.[6][10][11] This reaction is often referred to as the "Leder stain."

Quantitative Data and Substrate Characteristics

The choice of Naphthol AS substrate can significantly influence the sensitivity and specificity of the enzyme localization. While extensive kinetic data for all substrates is not always readily available in a comparative format, the following table summarizes some key characteristics of commonly used Naphthol AS substrates.

| Substrate | Target Enzyme(s) | Notes |

| Naphthol AS-BI phosphate | Alkaline Phosphatase, Acid Phosphatase (including TRAP) | A preferred and selective substrate for tartrate-resistant acid phosphatase (TRAP).[12] Can be used in both chromogenic and fluorogenic assays.[13][14] |

| Naphthol AS-MX phosphate | Alkaline Phosphatase | A common substrate for demonstrating ALP activity.[1] |

| Naphthol AS-TR phosphate | Alkaline Phosphatase | Another variant used for ALP detection.[15] |

| Naphthol AS-D chloroacetate | Specific Esterase (Chloroacetate Esterase) | Considered specific for cells of the granulocytic lineage.[11] The resulting azo dye is typically red-brown.[16] |

| Naphthol AS-GR phosphate | Acid and Alkaline Phosphatases | Produces an intense green fluorescence, useful in histochemical studies. |

| α-Naphthyl acetate | Nonspecific Esterase | Used to differentiate leukemias and histiocytic disorders.[8] |

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible enzyme localization. Below are representative protocols for alkaline phosphatase and specific esterase staining.

Protocol 1: Alkaline Phosphatase Staining using Naphthol AS-BI Phosphate (Simultaneous Coupling)

This protocol is adapted from standard histochemical methods.

Reagents:

-

Fixative (e.g., cold acetone (B3395972) or 4% paraformaldehyde)

-

Tris buffer (0.1 M, pH 9.2-9.8)

-

Naphthol AS-BI phosphate solution (e.g., 4 mg/mL in a suitable solvent like dimethylformamide)

-

Fast Red Violet LB salt or Fast Blue BB salt (diazonium salt)

-

Nuclear counterstain (e.g., Mayer's Hematoxylin)

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation: Snap-freeze fresh tissue or fix in cold fixative for a short period. Cut cryostat sections (5-10 µm).

-

Fixation: If not pre-fixed, fix the sections for 30 seconds to 2 minutes. Rinse gently with distilled water.

-

Incubation: Prepare the incubation medium by dissolving the diazonium salt in Tris buffer, then adding the Naphthol AS-BI phosphate solution. The final concentration of the substrate and diazonium salt may need optimization. Incubate sections in this solution for 15-60 minutes at room temperature or 37°C, protected from light.

-

Washing: Rinse the sections thoroughly in distilled water.

-

Counterstaining: Counterstain with Mayer's Hematoxylin (B73222) for 1-2 minutes to visualize nuclei.

-

Bluing: "Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

Expected Results: Sites of alkaline phosphatase activity will appear as a brightly colored precipitate (e.g., red with Fast Red Violet LB or blue with Fast Blue BB). Nuclei will be stained blue.

Protocol 2: Specific Esterase (Chloroacetate Esterase) Staining using Naphthol AS-D Chloroacetate

This protocol is based on the "Leder stain" for granulocytic cells.[16]

Reagents:

-

Fixative (e.g., buffered formalin-acetone)

-

Phosphate buffer (pH 7.2-7.8)

-

Naphthol AS-D chloroacetate solution (e.g., 10 mg in 5 mL N,N-Dimethylformamide)[10]

-

New Fuchsin solution (pararosaniline)

-

Sodium nitrite (B80452) solution (4%)

-

Nuclear counterstain (e.g., Harris Hematoxylin or Methyl Green)

-

Permanent mounting medium

Procedure:

-

Smear/Tissue Preparation: Use fresh blood or bone marrow smears, or paraffin-embedded tissue sections.

-

Fixation: Fix smears or deparaffinized sections in the fixative for 30-60 seconds. Rinse with distilled water and air dry.[16]

-

Preparation of Hexazotized New Fuchsin: Mix equal volumes of New Fuchsin solution and 4% sodium nitrite solution and let it stand for 1-2 minutes.[10][16]

-

Incubation: Prepare the incubation medium by adding the Naphthol AS-D chloroacetate solution and the hexazotized New Fuchsin to the phosphate buffer. The solution should turn a pale rose or pink color.[10][16] Incubate the slides in this solution for 15-45 minutes at room temperature.[10][16]

-

Washing: Rinse the slides in distilled water.

-

Counterstaining: Counterstain with Hematoxylin for 30 seconds or Methyl Green for 1-2 minutes.[10][16]

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results: Sites of specific esterase activity (e.g., cytoplasm of neutrophils and mast cells) will show red-brown granular staining.[16] Nuclei will be stained blue (with Hematoxylin) or green (with Methyl Green).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core chemical reaction and the general experimental workflows for enzyme localization using Naphthol AS substrates.

References

- 1. JaypeeDigital | Enzyme Histochemistry and Histochemical Stains [jaypeedigital.com]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Enzyme Cytochemistry | Central Microscopy Research Facility - Office of the Vice President for Research | The University of Iowa [cmrf.research.uiowa.edu]

- 5. Alkaline Phosphatase Staining Protocol of Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. scilit.com [scilit.com]

- 7. The histochemical demonstration of acid phosphatase by a post-incubation coupling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tau.ac.il [tau.ac.il]

- 11. Naphthol AS-D Chloroacetate (Specific Esterase) Kit, for in vitro diagnostic use Leder Stain [sigmaaldrich.com]

- 12. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. scbt.com [scbt.com]

- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

An In-depth Technical Guide to the Safety and Handling of Naphthol AS-G

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Naphthol AS-G. It is intended for informational purposes for a professional audience and should not replace a formal risk assessment or the guidance of a certified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound, with CAS Number 91-96-3, is an organic compound used primarily as a coupling agent or intermediate in the synthesis of azo dyes and pigments.[1][2] Its molecular formula is C22H24N2O4 and it has a molecular weight of approximately 380.4 g/mol .[1] Given its application in synthesis, professionals in research and development may handle this substance. Understanding its properties and the associated safety precautions is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available across public databases, related compounds in the "Naphthol AS" family are generally classified with hazards that should be considered as potential risks. The following hazards are associated with the broader category of Naphthol AS compounds and should be used as a precautionary guideline.

-

Potential Health Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][4] Some related compounds may also cause an allergic skin reaction.

-

Environmental Hazards: May be toxic or harmful to aquatic life, potentially with long-lasting effects.

It is imperative to handle this compound as a potentially hazardous substance, even in the absence of a specific, harmonized GHS classification.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for designing safe experimental and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 91-96-3 | [1] |

| Molecular Formula | C22H24N2O4 | [1] |

| Molecular Weight | 380.44 g/mol | |

| Appearance | Typically a solid powder, described as white, beige, orange, or green. | [1] |

| Melting Point | 200 - 250 °C (Reported values vary) | [1] |

| Solubility | Generally insoluble in water; soluble in some organic solvents like ethanol (B145695) and benzene. | [1][2] |

| Density | ~1.2285 g/cm³ (Rough estimate) |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's stability.

4.1 Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[5]

-

Avoid generating dust during handling.[6] Use appropriate tools and techniques for transferring the solid.

-

Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe dust.

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 6.0.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.[3]

4.2 Safe Storage:

-

Store in a tightly closed container.

-

Store away from direct sunlight and incompatible materials.[2][7]

-

Incompatible materials include strong oxidizing agents.[3][8]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary methods for protecting laboratory personnel.

5.1 Engineering Controls:

-

A system of local exhaust ventilation is recommended to control airborne dust at its source.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]

5.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield where dusting or splashing is possible, conforming to standards like OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear impervious protective clothing, including a lab coat, apron, or coveralls.[5] For hand protection, wear suitable chemical-resistant gloves tested according to standards like EN 374.

-

Respiratory Protection: If engineering controls are insufficient or during high-dust activities, use a NIOSH/MSHA or European Standard EN 149 approved respirator. The type of respirator will depend on the airborne concentration of the substance.[5][7]

Caption: PPE selection workflow for handling solid this compound.

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation or other symptoms develop, seek medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Caption: Decision pathway for first aid response to this compound exposure.

Accidental Release and Fire-Fighting Measures

7.1 Accidental Release:

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel from the affected area. Avoid breathing dust and contact with the substance. Wear the appropriate level of PPE.[3]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.

-

Cleanup Methods: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[3] Avoid actions that generate dust.

Caption: Emergency workflow for responding to a this compound spill.

7.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear.[3][7]

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available in the public domain. The toxicological properties have not been fully investigated.[3] Therefore, it is crucial to treat the substance with care, assuming potential for toxicity based on related compounds. For the broader class of naphthols, acute effects can include irritation to the skin, eyes, and respiratory system.[4][5] Chronic exposure may lead to dermatitis.[5]

Experimental Protocols Cited

The data presented in safety documents are derived from standardized experimental tests. While the specific reports for this compound are not provided, the methodologies follow established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

9.1 Methodology for Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid crystalline substance.

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating: The apparatus is heated at a controlled rate. A rapid rate is used initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

-

Reporting: The result is reported as a melting range (e.g., 248-250 °C).

9.2 Methodology for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol outlines the principle of determining acute oral toxicity.

-

Principle: This is a stepwise procedure using a small number of animals (typically rodents). The method uses defined doses (e.g., 5, 50, 300, 2000 mg/kg body weight) to classify the substance into a GHS toxicity category rather than determining a precise LD50 value.

-

Animal Selection: Healthy, young adult laboratory animals from a standard strain are used. They are acclimatized to laboratory conditions before the test.

-

Administration: Following a brief fasting period, a single dose of this compound (dissolved or suspended in a suitable vehicle) is administered to the animals via oral gavage.

-

Observation: The animals are observed for signs of toxicity shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurement of body weight. All mortalities are recorded.

-

Endpoint: The number of mortalities at a given dose level is used to determine the next step in the procedure (e.g., testing at a higher or lower dose). The final result allows for the classification of the substance according to GHS criteria for acute oral toxicity.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

References

Methodological & Application